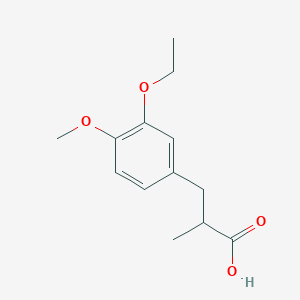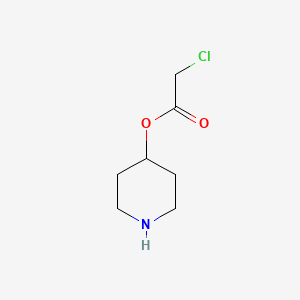
Piperidin-4-yl 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-4-yl 2-chloroacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl 2-chloroacetate typically involves the esterification of piperidin-4-ol with chloroacetic acid. One method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane (CH2Cl2) at room temperature. The reaction mixture is stirred for several hours, followed by purification through flash chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Piperidin-4-yl 2-chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield piperidin-4-ol and chloroacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like ethanol or methanol.
Major Products:
Substitution Reactions: New piperidine derivatives with various functional groups.
Hydrolysis: Piperidin-4-ol and chloroacetic acid.
Aplicaciones Científicas De Investigación
Piperidin-4-yl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Piperidin-4-yl 2-chloroacetate depends on its specific application. In biological systems, piperidine derivatives can interact with various molecular targets, including enzymes and receptors. The chloroacetate moiety can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
Piperidin-4-yl acetate: Similar structure but lacks the chloro group.
2-Chloroethyl piperidine-4-carboxylate: Contains a similar ester linkage but with a different alkyl group.
Uniqueness: Piperidin-4-yl 2-chloroacetate is unique due to the presence of both the piperidine ring and the chloroacetate moiety. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H12ClNO2 |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
piperidin-4-yl 2-chloroacetate |
InChI |
InChI=1S/C7H12ClNO2/c8-5-7(10)11-6-1-3-9-4-2-6/h6,9H,1-5H2 |
Clave InChI |
PXHPROFZNCXCGL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


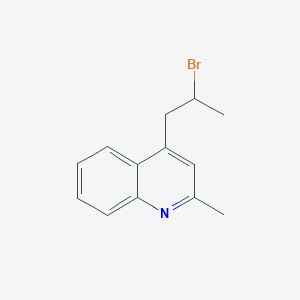
![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
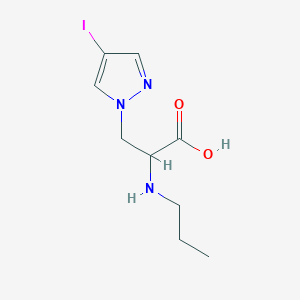
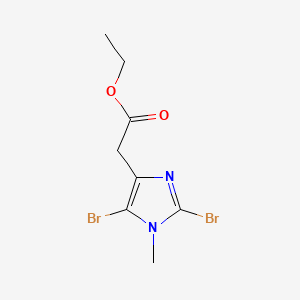
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
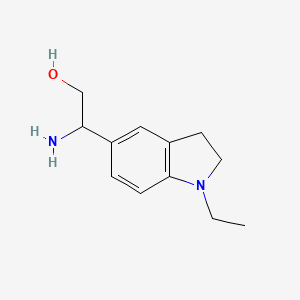
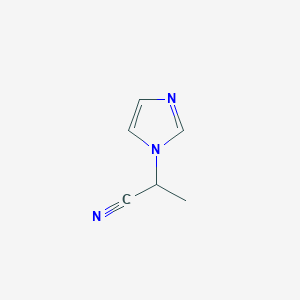
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
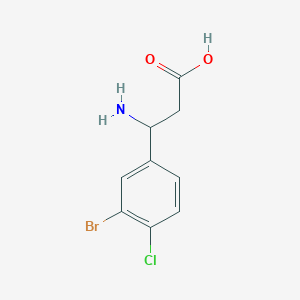
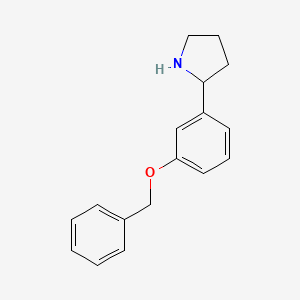
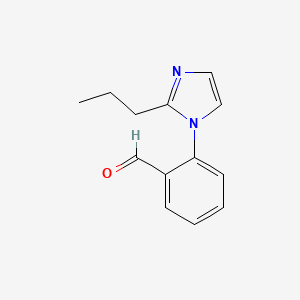
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
